

Application of QNZ (EVP4593) in the Experimental Autoimmune Encephalomyelitis (EAE) Model

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Compound of Interest

Compound Name: QNZ

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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).^{[1][2][3]} EAE models are instrumental in dissecting the complex immunopathological mechanisms of MS and for the preclinical evaluation of novel therapeutic agents.^{[1][2]} The pathogenesis of EAE and MS involves the activation of autoreactive T cells, particularly T helper 1 (Th1) and Th17 cells, which infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.^{[1][4][5]}

QNZ (also known as EVP4593) is a quinazoline derivative that acts as a potent and selective inhibitor of the nuclear factor-kappa B (NF- κ B) signaling pathway.^{[4][5][6][7]} The NF- κ B pathway is a critical regulator of inflammatory responses and plays a key role in the differentiation and function of Th1 and Th17 cells.^{[4][5][6][8]} By inhibiting NF- κ B activation, **QNZ** has been shown to suppress the differentiation of pathogenic Th1 and Th17 cells, reduce the production of pro-inflammatory cytokines, and consequently ameliorate the clinical and pathological features of EAE in mice.^{[4][5][6]} These findings suggest that **QNZ** represents a promising therapeutic candidate for MS.^[4]

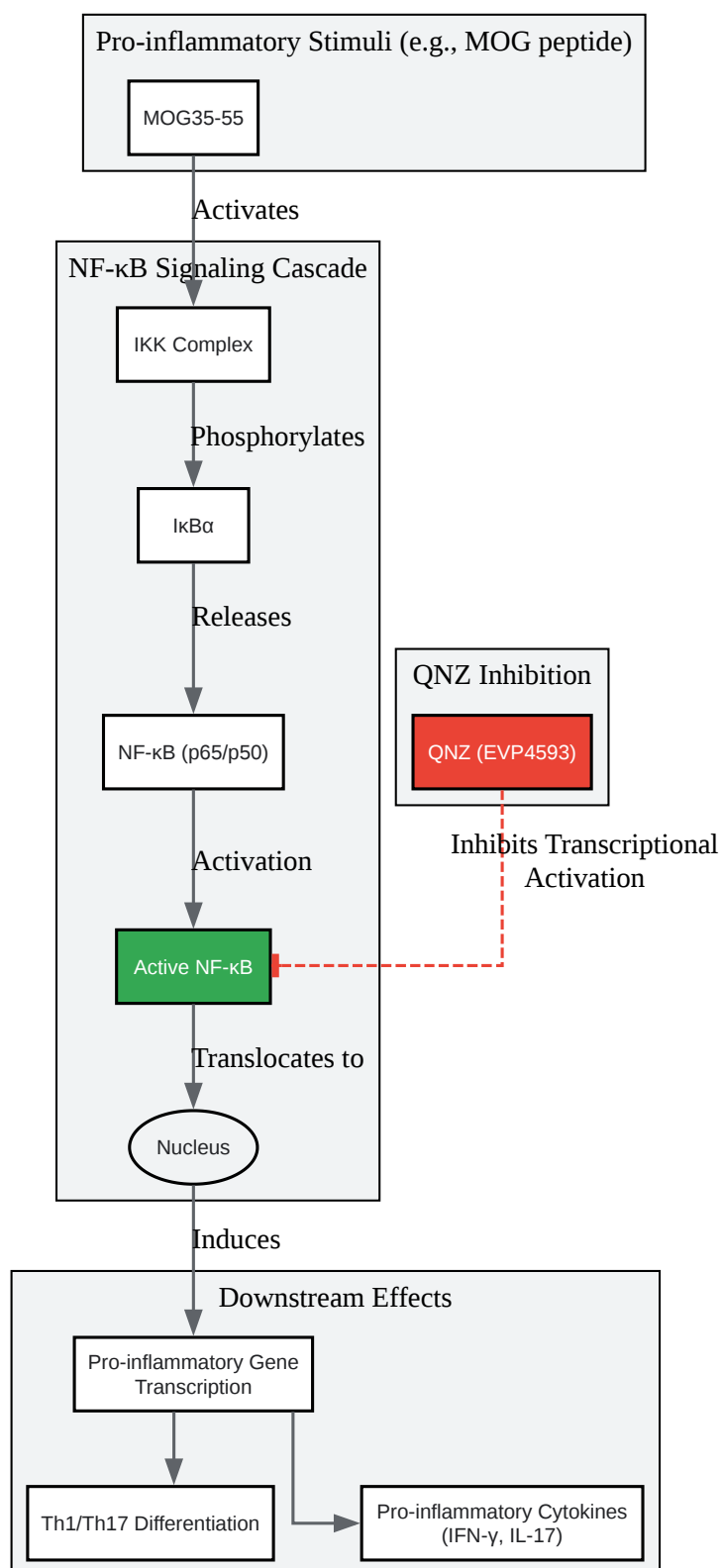
These application notes provide a comprehensive overview of the use of **QNZ** in the EAE model, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying mechanisms and experimental workflows.

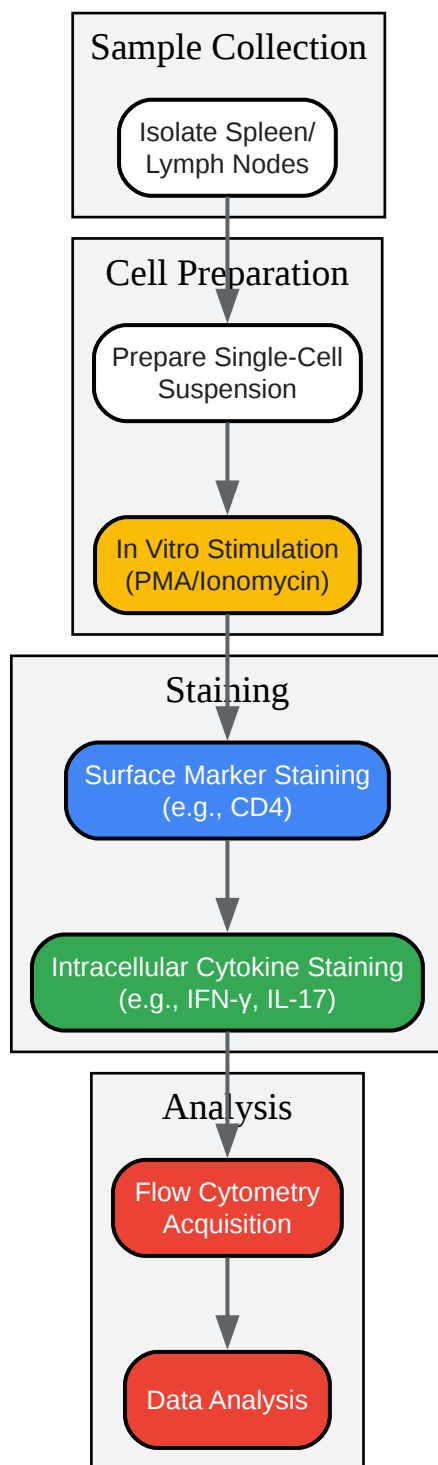
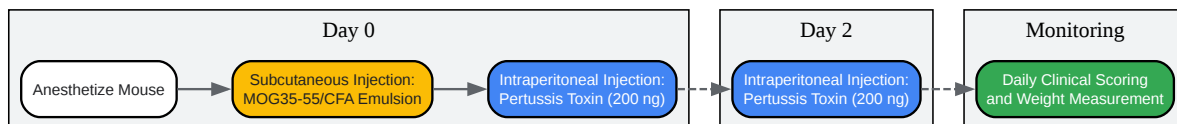
Mechanism of Action of QNZ in EAE

QNZ exerts its therapeutic effects in the EAE model primarily through the inhibition of the NF- κ B signaling pathway.^{[4][5][6]} This inhibition disrupts the downstream signaling cascades that are essential for the differentiation and pro-inflammatory function of key immune cells implicated in EAE pathogenesis.

Inhibition of NF- κ B Signaling Pathway

The NF- κ B transcription factors are central mediators of the inflammatory process. In the context of EAE, activation of NF- κ B in T cells is crucial for their differentiation into pathogenic Th1 and Th17 subsets.^{[4][5][6]} **QNZ**, as a highly selective inhibitor of NF- κ B transcriptional activation, intervenes in this process.^{[4][5][6]}





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